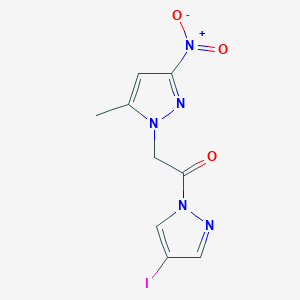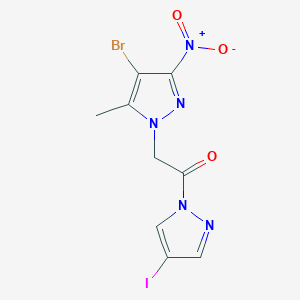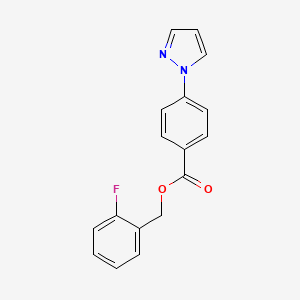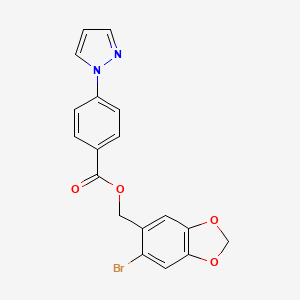![molecular formula C21H20BrN7O2S B4319280 (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-ETHYL-5-{[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL) SULFIDE](/img/structure/B4319280.png)
(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-ETHYL-5-{[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Übersicht
Beschreibung
(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-ETHYL-5-{[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is a complex organic compound that features a unique combination of functional groups, including a brominated benzodioxole, a triazole, and a tetrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-ETHYL-5-{[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The synthesis begins with the bromination of 1,3-benzodioxole to obtain 6-bromo-1,3-benzodioxole. This step is usually carried out using bromine in the presence of a suitable solvent like dichloromethane.
Thioether Formation: The brominated benzodioxole is then reacted with a thiol compound to form the thioether linkage. This reaction is typically performed under basic conditions using a base such as sodium hydride.
Triazole Formation: The next step involves the formation of the triazole ring. This is achieved by reacting the thioether intermediate with an appropriate azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Tetrazole Formation: Finally, the tetrazole ring is introduced by reacting the triazole intermediate with sodium azide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the brominated benzodioxole moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Oxidized derivatives of the thioether linkage.
Reduction: Reduced forms of the benzodioxole moiety.
Substitution: Substituted derivatives at the bromine position.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-5-(4-methylphenyl)-2H-tetrazole
- 2-[(5-{[(6-fluoro-1,3-benzodioxol-5-yl)methyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-5-(4-methylphenyl)-2H-tetrazole
Uniqueness
The uniqueness of (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-ETHYL-5-{[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL) SULFIDE lies in the presence of the brominated benzodioxole moiety, which can impart distinct chemical and biological properties compared to its chloro and fluoro analogs. This can influence its reactivity, binding affinity, and overall biological activity.
Eigenschaften
IUPAC Name |
2-[[5-[(6-bromo-1,3-benzodioxol-5-yl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-5-(4-methylphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN7O2S/c1-3-28-19(10-29-26-20(24-27-29)14-6-4-13(2)5-7-14)23-25-21(28)32-11-15-8-17-18(9-16(15)22)31-12-30-17/h4-9H,3,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOHJYBIXANTMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC3=C(C=C2Br)OCO3)CN4N=C(N=N4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4319238.png)
![3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4319245.png)
![5-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE](/img/structure/B4319252.png)
![5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4319260.png)
![N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE](/img/structure/B4319261.png)



![2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE](/img/structure/B4319297.png)
![1-ethyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4319298.png)
